molecular formula C14H8BrFN2O B1269877 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole CAS No. 694521-68-1

3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No. B1269877
M. Wt: 319.13 g/mol
InChI Key: FOIRBPRSTFCJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including compounds similar to 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. For example, derivatives have been synthesized by refluxing mixtures of acid hydrazide with different aromatic carboxylic acids in phosphorous oxychloride, showcasing the versatility of methods available for creating such compounds (Chandrakantha et al., 2011).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives has been extensively studied using various spectroscopic and theoretical methods. Density Functional Theory (DFT) calculations, for instance, have been employed to optimize the molecular structure and investigate the bond lengths, angles, and vibrational wavenumbers of similar compounds, providing insight into their stability and reactivity (Dhonnar et al., 2021).

Chemical Reactions and Properties

Oxadiazole derivatives undergo various chemical reactions, reflecting their reactivity. For example, solid-state acetylation of similar compounds has been shown to result in the formation of monoacetyl and diacetyl derivatives, highlighting the ambident reactivity of these molecules and their susceptibility to electrophilic attack (Dymshits & Rublewa, 1996).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, such as their absorption and emission spectra, have been studied, revealing that these compounds typically exhibit maximum UV absorption wavelengths in the range of 280~301 nm and peak photoluminescent wavelengths in 350~370 nm. Such properties are influenced by the nature of the substituent groups attached to the oxadiazole ring (Yu et al., 2006).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives, such as their reactivity in electrophilic and nucleophilic attacks, are significantly influenced by their electronic structure. Studies using molecular electrostatic potential surface analysis have indicated that the nitrogen atom in the oxadiazole ring serves as a potential site for electrophilic attack, demonstrating the compound's kinetic stability and reactivity profile (Dhonnar et al., 2021).

Scientific Research Applications

  • Application in Liquid Crystal Polymers

    • Field : Polymer Science
    • Summary : 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole has been used as a molecular building block for side-chain liquid crystal oligomers and polymers .
    • Methods : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .
    • Results : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
  • Biological Activities

    • Field : Biological Sciences
    • Summary : A pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide, has shown biological activity on rainbow trout alevins .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The compound has shown various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
  • Synthesis of Isoxazolines
    • Field : Organic Chemistry
    • Summary : Isoxazolines, similar to oxadiazoles, are five-membered heterocyclic compounds that have a wide variety of biological, pharmaceutical, and technological applications .
    • Methods : Isoxazolines can be synthesized from suitable chalcones and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid .
    • Results : The synthesis of isoxazolines provides a pathway to the synthesis of new liquid crystals with different molecular structures for many different practical applications .
  • Synthesis of Heterocyclic Liquid Crystals
    • Field : Polymer Science
    • Summary : 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole has been used as a key intermediate in the synthesis of heterocyclic liquid crystals .
    • Methods : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .
    • Results : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .

Safety And Hazards

As with any chemical compound, handling “3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole” would require appropriate safety measures. The specific safety and hazard information would depend on various factors including the compound’s reactivity, toxicity, and volatility .

Future Directions

The study of oxadiazole derivatives is an active area of research in medicinal chemistry due to their diverse biological activities. Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, or investigating its physical and chemical properties in more detail .

properties

IUPAC Name

3-(4-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrFN2O/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIRBPRSTFCJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358326
Record name 3-(4-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

CAS RN

694521-68-1
Record name 3-(4-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.